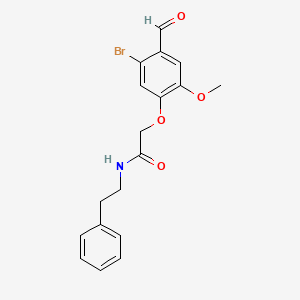
N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a sulfamoyl group, and an acetamide group . The pyrrolidine and pyrimidine rings are common structures in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through reactions of cyclic or acyclic precursors . Pyrimidine derivatives can be synthesized through reactions with aromatic C-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Anticancer Agents and Tyrosine Kinase Inhibitors
The pyrrolidine ring in this compound plays a crucial role in its biological activity. Researchers have explored its potential as an anticancer agent by targeting tyrosine kinases. For instance, Imatinib , a well-known tyrosine kinase inhibitor, has been used to treat leukemia. Although structurally different, the pyrrolidine moiety in our compound shares similarities with Imatinib, suggesting potential applications in cancer therapy .
Antifibrotic Agents
Fibrosis, characterized by excessive collagen deposition, contributes to various diseases. Several compounds have demonstrated antifibrotic activity by inhibiting collagen synthesis. Our compound could be investigated for similar effects. For example, sorafinib , HOE-077 , and ethyl 3,4-dihydroxybenzoate have shown promise in reducing collagen deposition in liver fibrosis models. Investigating the role of our compound in inhibiting collagen synthesis could yield valuable insights .
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor (PDGF) Inhibition
The compound’s structure suggests potential interactions with VEGFR and PDGF. Inhibiting these receptors can reduce collagen deposition. Investigating its effects on these pathways may reveal novel therapeutic strategies for fibrotic diseases .
Antibacterial Activity
The compound’s sulfamoyl group may contribute to antibacterial properties. Structure-activity relationship (SAR) studies have shown that different N’-substituents influence antibacterial activity. Researchers have observed variations based on substituents such as N’-Et, N’-H, N’-Pr, and N’-Ph. Further exploration of our compound’s antibacterial potential is warranted .
Enantioselective Proteins and Stereogenicity
The stereogenic carbons in the pyrrolidine ring can lead to different biological profiles. Enantiomers may exhibit distinct binding modes to enantioselective proteins. Investigating the spatial orientation of substituents and their impact on drug candidate profiles is essential for drug design .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-11-18(23-9-3-4-10-23)22-17(20-13)12-19-27(25,26)16-7-5-15(6-8-16)21-14(2)24/h5-8,11,19H,3-4,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKRCOTOQCXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

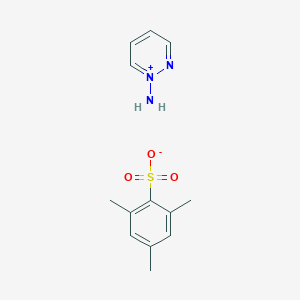

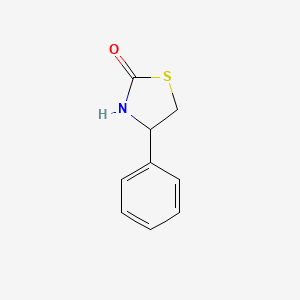
![2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2466274.png)
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)

![(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2466278.png)
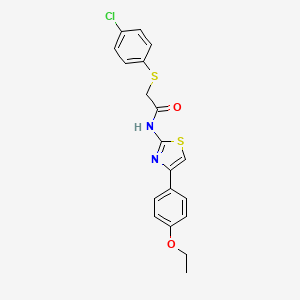
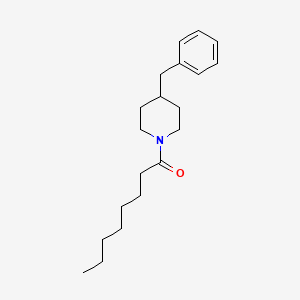
![3,6-dichloro-N-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2466282.png)
![N-(2-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2466285.png)
![N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466286.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
